5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester
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Overview
Description
5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester is a complex organic compound with a unique structure that combines a pyrrolo[3,2-d]pyrimidine core with a toluene-4-sulfonyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine ring system.
Introduction of the Toluene-4-sulfonyl Group: The toluene-4-sulfonyl group is introduced via sulfonylation reactions, typically using reagents such as toluene-4-sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic or basic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential biological activities.
Industrial Applications: It may be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
5-(Benzene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester: Similar structure with a benzene-4-sulfonyl group instead of a toluene-4-sulfonyl group.
Uniqueness
The uniqueness of 5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-8-13-15(9-17-10-18-13)19(14)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGWHQGYRBUOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=NC=C2N1S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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